molecular formula C32H42N2O8 B14408038 1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione CAS No. 84674-75-9

1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione

Katalognummer: B14408038
CAS-Nummer: 84674-75-9
Molekulargewicht: 582.7 g/mol
InChI-Schlüssel: AOJKIHFUPFIDNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups, two nitro groups, and two nonyl side chains attached to the anthracene-9,10-dione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of nonyl side chains, which can significantly influence its chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

84674-75-9

Molekularformel

C32H42N2O8

Molekulargewicht

582.7 g/mol

IUPAC-Name

1,5-dihydroxy-4,8-dinitro-2,6-di(nonyl)anthracene-9,10-dione

InChI

InChI=1S/C32H42N2O8/c1-3-5-7-9-11-13-15-17-21-19-23(33(39)40)25-27(29(21)35)31(37)26-24(34(41)42)20-22(30(36)28(26)32(25)38)18-16-14-12-10-8-6-4-2/h19-20,35-36H,3-18H2,1-2H3

InChI-Schlüssel

AOJKIHFUPFIDNE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C(=C3C2=O)O)CCCCCCCCC)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.